![molecular formula C8H6ClNO2S B3135730 methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-08-2](/img/structure/B3135730.png)
methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the CAS Number: 403860-08-2 . It is a powder form substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various reagents has been performed in the presence of sodium hydride . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride .Molecular Structure Analysis
The molecular weight of this compound is 215.66 . The InChI code is 1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 .Chemical Reactions Analysis
In terms of chemical reactions, the carboxy group of similar compounds was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were then acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Physical And Chemical Properties Analysis
This compound is a powder form substance . The storage temperature is room temperature .Scientific Research Applications
Antiviral Activity
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate and its derivatives exhibit antiviral properties. For instance, compound 1 (a thieno[3,2-b]pyrrole-5-carboxamide) inhibits alphaviruses, including chikungunya virus, demonstrating a broad spectrum of antiviral activity . These compounds hold promise for combating viral infections.
Oncology Research
Certain carboxamides derived from this compound, such as compound 2, reversibly inhibit lysine-specific demethylases. These enzymes regulate histone methylation, making them potential candidates for oncology research . Their impact on epigenetic modifications could lead to novel cancer therapies.
Allosteric Inhibition of Hepatitis C Virus
Thieno[3,2-b]pyrroles without a carboxamide functionality act as allosteric inhibitors of hepatitis C virus NS5B polymerase . Understanding their mechanism of action could contribute to antiviral drug development.
Optoelectronics and π-Conjugated Systems
Derivatives of methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate serve as basic scaffolds for constructing π-conjugated fused systems in optoelectronics . Their unique electronic properties make them valuable building blocks for organic semiconductors and light-emitting materials.
Synthesis of Biologically Active Compounds
The synthesis of N-substituted derivatives from methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate provides a versatile platform for creating biologically active molecules . Researchers explore these derivatives for potential drug candidates.
Antitubercular Agents
Functionalized 1,2-diacyl hydrazine derivatives derived from this compound have been tested for antitubercular activity. Compound 7c, in particular, showed moderate antitubercular effects . Further modifications could enhance their efficacy against tuberculosis.
Safety and Hazards
Future Directions
The future directions for this compound could involve further enlargement and complication of their molecules with the goal of searching for biologically active compounds . For example, some carboxamides were reported to inhibit neurotropic alphaviruses and reversibly inhibit lysine-specific demethylases, which regulate histone methylation; this opens prospects of using them in oncology .
Mechanism of Action
Target of Action
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is often used as an intermediate in organic synthesis to synthesize other organic compounds
Mode of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests that it interacts with other compounds to form new substances.
Biochemical Pathways
It’s known that this compound is used in the synthesis of other organic compounds , suggesting that it may be involved in various biochemical reactions.
Result of Action
Derivatives of this compound may have antibacterial and anti-inflammatory effects, suggesting potential pharmacological activities .
properties
IUPAC Name |
methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-4(10-5)3-7(9)13-6/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETCAFYGBABJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(S2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216492 | |
Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
403860-08-2 | |
Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403860-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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